Mdmb-fubica

Vue d'ensemble

Description

MDMB-FUBICA est un cannabinoïde synthétique à base d'indole qui est présumé être un puissant agoniste du récepteur cannabinoïde 1 (CB1). Il a été vendu en ligne comme une drogue de synthèse et a été détecté pour la première fois par le Centre de surveillance européen des drogues et de la toxicomanie (EMCDDA) en Suède en février 2015 . This compound est souvent vendu sous forme de e-liquide pour une utilisation dans les cigarettes électroniques .

Méthodes De Préparation

La synthèse de MDMB-FUBICA implique plusieurs étapes, commençant par la préparation du noyau indole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Cela implique la réaction d'un précurseur approprié avec un agent formylant pour introduire le groupe formyle en position 3 du cycle indole.

Introduction du groupe fluorobenzylique : L'étape suivante implique la réaction du dérivé indole avec un halogénure de fluorobenzyl pour introduire le groupe fluorobenzyl en position 1 du cycle indole.

Formation de la liaison amide : La dernière étape implique la réaction du dérivé indole avec une amine appropriée pour former la liaison amide, ce qui conduit à la formation de this compound.

Analyse Des Réactions Chimiques

MDMB-FUBICA subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle indole et du groupe fluorobenzyl.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle de la liaison amide.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués de this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en agissant comme un puissant agoniste du récepteur cannabinoïde 1 (CB1). En se liant à CB1, this compound active le récepteur, ce qui conduit à l'activation des voies de signalisation en aval. Cette activation entraîne divers effets physiologiques et psychologiques, notamment l'analgésie, la régulation de l'humeur et la perception modifiée . Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation des protéines Gi et de la β-arrestine .

Applications De Recherche Scientifique

MDMB-FUBICA has several scientific research applications, including:

Mécanisme D'action

MDMB-FUBICA exerts its effects by acting as a potent agonist of the cannabinoid receptor 1 (CB1). Upon binding to CB1, this compound activates the receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including analgesia, mood regulation, and altered perception . The molecular targets and pathways involved include the Gi protein and β-arrestin signaling pathways .

Comparaison Avec Des Composés Similaires

MDMB-FUBICA est structurellement similaire à d'autres cannabinoïdes synthétiques, tels que MDMB-FUBINACA, ADB-FUBIATA et AMB-FUBINACA . this compound est unique en raison de ses caractéristiques structurales spécifiques, notamment la présence d'un groupe fluorobenzyl et d'une fraction dérivée de la tert-leucine . Ces différences structurales contribuent à ses propriétés pharmacologiques et à ses effets distincts.

Des composés similaires comprennent :

MDMB-FUBINACA : Un cannabinoïde synthétique à base d'indazole ayant des propriétés pharmacologiques similaires.

AMB-FUBINACA : Un autre cannabinoïde synthétique ayant des effets similaires mais des caractéristiques structurales différentes.

La structure et les propriétés uniques de this compound en font un composé précieux pour la recherche scientifique et les applications industrielles.

Activité Biologique

MDMB-FUBICA, a synthetic cannabinoid, has garnered attention due to its potent effects on cannabinoid receptors and its implications in toxicological studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound (3,3-dimethylbutanoate) is classified as a synthetic cannabinoid receptor agonist. Its structure is characterized by an indazole-3-carboxamide backbone, which is common among synthetic cannabinoids. The compound's chemical formula is C₁₈H₂₃F₂N₃O₂, and it exhibits significant lipophilicity, influencing its interaction with biological membranes and receptors.

Receptor Activity

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. However, it shows a higher affinity for the CB2 receptor compared to the CB1 receptor. The following table summarizes the pharmacological data related to this compound's receptor activity:

| Receptor | EC50 (nM) | Emax (%) | Selectivity |

|---|---|---|---|

| CB1 | 9.72 | 81.8 | Moderate |

| CB2 | 3.1 | 100 | High |

- CB1 Receptor : this compound has an EC50 value of approximately 9.72 nM, indicating moderate potency at this receptor.

- CB2 Receptor : The compound demonstrates a significantly lower EC50 value of 3.1 nM, highlighting its higher selectivity and efficacy for the CB2 receptor .

This compound activates cannabinoid receptors through a G-protein coupled mechanism, leading to various downstream effects such as modulation of neurotransmitter release and cellular signaling pathways. The activation of CB2 receptors is particularly noted for its potential therapeutic implications in inflammation and pain management.

Case Studies and Toxicological Reports

Several case studies have documented the clinical effects of this compound in intoxication scenarios:

- Fatal Intoxication Case : A report detailed a fatality associated with this compound use, where postmortem blood analysis revealed a concentration of 7.3 ng/mL (19.1 nM). This case underscored the compound's potential for severe toxicity .

- Non-fatal Intoxication : In another instance, a non-fatal case involved higher serum concentrations than those found in fatal cases, indicating that even lower doses could lead to significant health risks .

Metabolism and Hydrolysis

Research indicates that this compound undergoes hydrolysis to form metabolites that may retain some biological activity. The major hydrolysis metabolite was shown to exhibit reduced activity compared to the parent compound but still contributes to the overall pharmacological profile .

Propriétés

IUPAC Name |

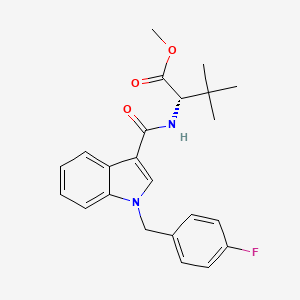

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAWIZIGOSKPBP-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032712 | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-91-6 | |

| Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?

A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.

Q2: How does the structure of synthetic cannabinoids relate to their metabolism?

A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.

Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?

A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:

- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []

- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []

- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.